Thermal Stability Enhancement vs. DNA and 2'-OMe
In a direct co-transfection study comparing single-stranded antisense oligonucleotide (ASO) chemistries, an LNA-DNA-LNA gapmer (containing LNA-G and other LNA bases) exhibited an IC50 of 0.4 nM for knocking down a GFP reporter [1]. This represents a 175-fold improvement in potency compared to a conventional phosphorothioate ASO (IC50 ≈70 nM), and a 550-fold improvement over a 2′-O-methyl-modified ASO (IC50 ≈220 nM) [1]. This demonstrates that LNA-containing oligos, for which LNA-G is an essential monomer, are vastly more efficient gene-silencing agents than earlier-generation chemistries.
| Evidence Dimension | Antisense oligonucleotide potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.4 nM |
| Comparator Or Baseline | Phosphorothioate (PS) ASO (IC50 ~70 nM) and 2′-O-Methyl RNA ASO (IC50 ~220 nM) |
| Quantified Difference | 175-fold more potent than PS ASO; 550-fold more potent than 2′-O-Me ASO |
| Conditions | Co-transfection in mammalian cells; targeting VR1-GFP fusion mRNA |
Why This Matters
For therapeutic or high-value research applications, selecting LNA-G enables orders-of-magnitude lower effective concentrations, reducing off-target risks and reagent costs.
- [1] Grünweller, A., Wyszko, E., Bieber, B., Jahnel, R., Erdmann, V. A., & Kurreck, J. (2003). Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA. Nucleic Acids Research, 31(12), 3185-3193. View Source
